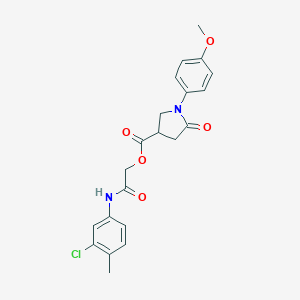
N-(3-methylphenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)furan-2-carboxamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule is a potent inhibitor of the anandamide transporter, which leads to an increase in the levels of endogenous cannabinoids in the brain. AM404 has been shown to have a wide range of effects on the central nervous system, including analgesic, anti-inflammatory, and neuroprotective properties.
Wirkmechanismus
The mechanism of action of N-(3-methylphenyl)furan-2-carboxamide involves its ability to inhibit the uptake of anandamide by the anandamide transporter. Anandamide is a natural cannabinoid that is involved in pain regulation, mood, and appetite. By inhibiting the uptake of anandamide, N-(3-methylphenyl)furan-2-carboxamide increases the levels of this endogenous cannabinoid in the brain, leading to a range of effects on the central nervous system.
Biochemical and Physiological Effects:
N-(3-methylphenyl)furan-2-carboxamide has been shown to have a range of biochemical and physiological effects on the central nervous system. These effects include analgesia, anti-inflammatory activity, and neuroprotection. N-(3-methylphenyl)furan-2-carboxamide has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which may contribute to its effects on mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-methylphenyl)furan-2-carboxamide in lab experiments is its potency as an inhibitor of the anandamide transporter. This allows researchers to study the effects of increased levels of endogenous cannabinoids on the central nervous system. However, the complex synthesis of N-(3-methylphenyl)furan-2-carboxamide and its potential for off-target effects may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several areas of future research that could build on the existing knowledge of N-(3-methylphenyl)furan-2-carboxamide. One area of research could focus on the use of N-(3-methylphenyl)furan-2-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could focus on the development of more selective inhibitors of the anandamide transporter, which could reduce the potential for off-target effects. Additionally, further studies could investigate the effects of N-(3-methylphenyl)furan-2-carboxamide on other neurotransmitter systems and their potential therapeutic applications.
Synthesemethoden
The synthesis of N-(3-methylphenyl)furan-2-carboxamide involves a multi-step process that starts with the reaction of 3-methylphenylboronic acid with 2-furoyl chloride in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions, including amination, hydrolysis, and esterification, to yield the final product. The synthesis of N-(3-methylphenyl)furan-2-carboxamide is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)furan-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of N-(3-methylphenyl)furan-2-carboxamide as an analgesic agent. Studies have shown that N-(3-methylphenyl)furan-2-carboxamide can alleviate pain by inhibiting the uptake of anandamide, a natural cannabinoid that is involved in pain regulation. N-(3-methylphenyl)furan-2-carboxamide has also been shown to have anti-inflammatory properties, which may contribute to its analgesic effects.
Another area of research has focused on the neuroprotective properties of N-(3-methylphenyl)furan-2-carboxamide. Studies have shown that N-(3-methylphenyl)furan-2-carboxamide can protect neurons from damage caused by oxidative stress and inflammation. This suggests that N-(3-methylphenyl)furan-2-carboxamide may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
N-(3-methylphenyl)furan-2-carboxamide |
|---|---|
Molekularformel |
C12H11NO2 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
N-(3-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H11NO2/c1-9-4-2-5-10(8-9)13-12(14)11-6-3-7-15-11/h2-8H,1H3,(H,13,14) |
InChI-Schlüssel |
KPBVQSTXGSQMSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CO2 |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




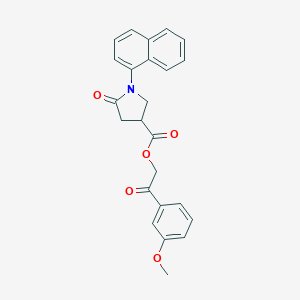

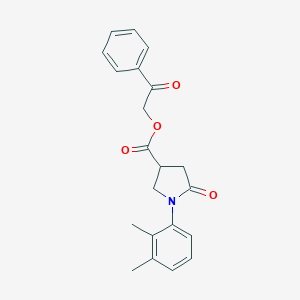
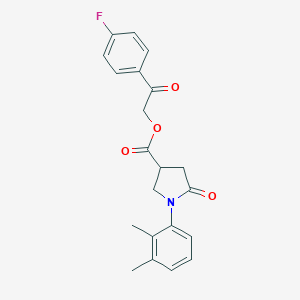


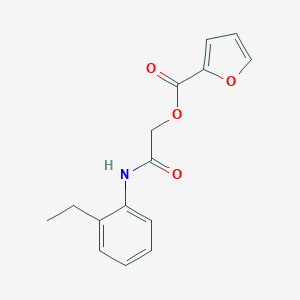
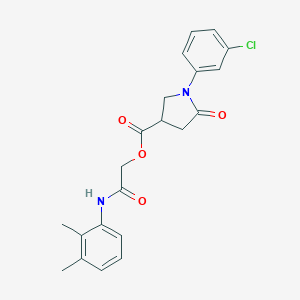
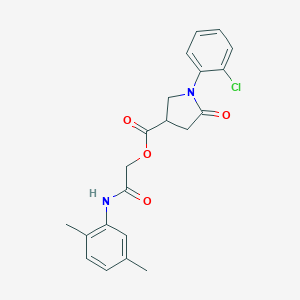
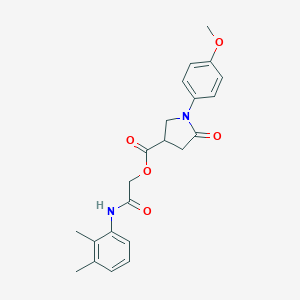
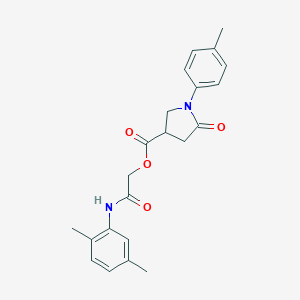
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)
